L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl-
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Overview
Description
L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- is a synthetic peptide composed of the amino acids L-Arginine, glycylglycyl, L-serine, L-leucine, and L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like L-Arginine and L-serine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives and coupling agents like HATU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of L-Arginine can lead to the formation of citrulline.
Scientific Research Applications
L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for potential therapeutic applications, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- involves its interaction with specific molecular targets and pathways. For instance, L-Arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and immune response. The peptide may also interact with cell surface receptors and intracellular signaling molecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-tyrosine
- L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-alanine
- L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-valine
Uniqueness
L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl- is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. The presence of L-Arginine and L-serine residues may contribute to its role in nitric oxide synthesis and cellular signaling.
This comprehensive overview provides a detailed understanding of L-Arginine, glycylglycyl-L-seryl-L-leucyl-L-seryl-, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
883969-75-3 |
---|---|
Molecular Formula |
C22H41N9O9 |
Molecular Weight |
575.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H41N9O9/c1-11(2)6-13(30-19(37)14(9-32)28-17(35)8-27-16(34)7-23)18(36)31-15(10-33)20(38)29-12(21(39)40)4-3-5-26-22(24)25/h11-15,32-33H,3-10,23H2,1-2H3,(H,27,34)(H,28,35)(H,29,38)(H,30,37)(H,31,36)(H,39,40)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
QNOQUQUICUWQEO-AJNGGQMLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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